molecular formula C11H10ClN5OS B563353 N-Acetyl Tizanidine-d4 CAS No. 1276602-33-5

N-Acetyl Tizanidine-d4

Cat. No.: B563353
CAS No.: 1276602-33-5
M. Wt: 299.769
InChI Key: NBGDKTHDTLEUQJ-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Tizanidine-d4 is a deuterium-labeled analogue of N-Acetyl Tizanidine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable isotope of hydrogen, into the molecular structure of N-Acetyl Tizanidine enhances its utility in various analytical and pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Tizanidine-d4 involves the deuteration of N-Acetyl TizanidineThe exact synthetic route may vary, but it generally involves the use of deuterated reagents and catalysts under controlled conditions to achieve the desired isotopic labeling .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent isotopic labeling. The production is carried out under stringent quality control measures to maintain the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Tizanidine-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Acetyl Tizanidine-d4 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The presence of deuterium can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for studying drug metabolism and distribution .

Properties

IUPAC Name

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDKTHDTLEUQJ-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(=N1)NC2=C(C=CC3=NSN=C32)Cl)C(=O)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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